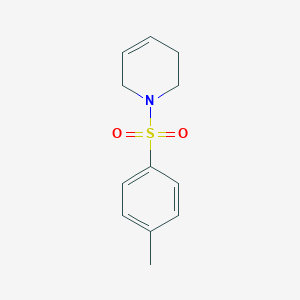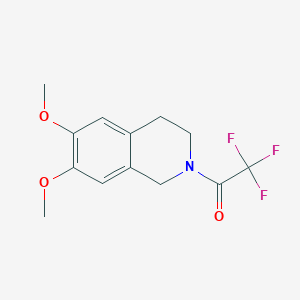
1-Tosyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tosyl-1,2,3,6-tetrahydropyridine (TTHP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. TTHP is a bicyclic compound that contains a pyridine and a tetrahydrofuran ring. TTHP has a tosyl group attached to the nitrogen atom of the pyridine ring, which makes it a versatile compound for synthetic purposes.
Mécanisme D'action
The mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine is not fully understood. However, studies have shown that 1-Tosyl-1,2,3,6-tetrahydropyridine can interact with various biological targets, including enzymes, receptors, and ion channels. 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have diverse biochemical and physiological effects. 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-Tosyl-1,2,3,6-tetrahydropyridine has several advantages as a research tool. 1-Tosyl-1,2,3,6-tetrahydropyridine is a versatile compound that can be easily synthesized and modified for various applications. 1-Tosyl-1,2,3,6-tetrahydropyridine is also relatively stable and can be stored for extended periods. However, 1-Tosyl-1,2,3,6-tetrahydropyridine has some limitations as a research tool. 1-Tosyl-1,2,3,6-tetrahydropyridine can be toxic at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-Tosyl-1,2,3,6-tetrahydropyridine. One potential direction is to investigate the potential of 1-Tosyl-1,2,3,6-tetrahydropyridine as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to explore the mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine and its interactions with biological targets. Additionally, further studies are needed to determine the toxicity and safety of 1-Tosyl-1,2,3,6-tetrahydropyridine for potential clinical applications.
Conclusion:
In conclusion, 1-Tosyl-1,2,3,6-tetrahydropyridine is a versatile compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. 1-Tosyl-1,2,3,6-tetrahydropyridine has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and anti-viral agent. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been studied for its potential as a neurotransmitter and neuromodulator. 1-Tosyl-1,2,3,6-tetrahydropyridine has several advantages as a research tool, including its ease of synthesis and stability. However, 1-Tosyl-1,2,3,6-tetrahydropyridine has some limitations as a research tool, including its potential toxicity at high concentrations. There are several future directions for research on 1-Tosyl-1,2,3,6-tetrahydropyridine, including investigating its potential as a therapeutic agent and exploring its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-Tosyl-1,2,3,6-tetrahydropyridine involves the reaction of pyridine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction results in the formation of 1,2,3,6-tetrahydropyridine, which is then tosylated using tosyl chloride and a base such as triethylamine.
Applications De Recherche Scientifique
1-Tosyl-1,2,3,6-tetrahydropyridine has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and anti-viral agent. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been investigated for its potential as a neurotransmitter and neuromodulator due to its structural similarity to acetylcholine.
Propriétés
Nom du produit |
1-Tosyl-1,2,3,6-tetrahydropyridine |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15NO2S/c1-11-5-7-12(8-6-11)16(14,15)13-9-3-2-4-10-13/h2-3,5-8H,4,9-10H2,1H3 |
Clé InChI |
ZMTDDBMFBZAZMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)



![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)



![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)